![molecular formula C21H17FN4O2 B2369309 N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-30-0](/img/structure/B2369309.png)
N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the retrieved resources .Chemical Reactions Analysis
The chemical reactions involving the compound would depend on its functional groups and the reaction conditions. Unfortunately, the specific chemical reactions analysis for the requested compound is not available in the retrieved resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting point, boiling point, and spectral data. Unfortunately, the specific physical and chemical properties for the requested compound are not available in the retrieved resources .Scientific Research Applications
Synthesis and Characterization
The development and synthesis of novel chemical compounds often target improvements in pharmacological properties and biological activities. For instance, the synthesis and evaluation of derivatives similar to the compound have led to candidates with potential as potassium-competitive acid blockers, highlighting the importance of substituent variation for enhanced in vivo activity and physicochemical properties (Palmer et al., 2007). Similar studies have aimed at discovering selective and orally efficacious inhibitors for kinase superfamily members, focusing on the structural modifications for improved solubility and selectivity (Schroeder et al., 2009).
Biological Activities
Research into structurally related compounds has explored their potential biological activities. Studies have shown that certain pyrazolo[3,4-d]pyrimidines possess distinct inhibitory effects on cancer cell proliferation, suggesting their utility in developing anticancer therapies (Liu et al., 2016). Additionally, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of potential therapeutic applications (Rahmouni et al., 2016). Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their cytotoxic activity against cancer cells, thereby underscoring the potential of such compounds in cancer research (Hassan et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds have been studied in microflow systems, which could provide insights into the pharmacokinetics of this compound .
Result of Action
Similar compounds have been known to induce changes in cellular function, potentially leading to effects such as apoptosis or changes in cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-13-8-9-14(10-18(13)22)23-20(27)16-11-25(2)12-17-19(16)24-26(21(17)28)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBKXUFPTALYMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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